cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole
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Overview
Description
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is characterized by a tricyclic structure that includes a chromene and a pyrrole ring, making it a unique scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a 1,3-dipolar cycloaddition followed by reduction can be employed to form the desired tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the degree of saturation in the compound.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogues.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its biological activities make it a candidate for drug development, particularly in the context of Alzheimer’s disease.
Industry: The compound’s unique structure can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole exerts its effects involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Hexahydrochromeno[4,3-b]pyrrole derivatives: These compounds share a similar core structure but differ in their substituents, which can significantly alter their biological activities.
Other acetylcholinesterase inhibitors: Compounds such as donepezil and rivastigmine also inhibit acetylcholinesterase but have different chemical structures and pharmacokinetic profiles.
Uniqueness
cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole is unique due to its tricyclic structure, which provides a distinct scaffold for chemical modifications. This uniqueness allows for the exploration of diverse chemical spaces and the development of novel derivatives with potentially improved biological activities.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-4,8,11-12H,5-7H2/t8-,11-/m0/s1 |
InChI Key |
OMAOPGJSIGOCIM-KWQFWETISA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1COC3=CC=CC=C23 |
Canonical SMILES |
C1CNC2C1COC3=CC=CC=C23 |
Origin of Product |
United States |
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